molecular formula C5H9ClN2O B1422465 Morpholine-2-carbonitrile hydrochloride CAS No. 1205751-07-0

Morpholine-2-carbonitrile hydrochloride

Cat. No. B1422465
M. Wt: 148.59 g/mol
InChI Key: ZMOKRKDCILYHIO-UHFFFAOYSA-N
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Description

Morpholine-2-carbonitrile hydrochloride is a chemical compound that has been widely studied in various scientific fields. It is used to prepare potent antagonists of LFA-1/ICAM-1 interaction and amide SAR .


Molecular Structure Analysis

The molecular formula of Morpholine-2-carbonitrile hydrochloride is C5H9ClN2O . Its InChI code is 1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H .


Physical And Chemical Properties Analysis

Morpholine-2-carbonitrile hydrochloride is a solid at room temperature . Its molecular weight is 148.59 g/mol.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Tetrahydroisoquinolines: Morpholine-2-carbonitrile hydrochloride is utilized in synthesizing Morphlinotetrahydrothieno[2,3-c]Isoquinolines, contributing to the development of new heterocyclic compounds (El-Dean, Radwan, & Zaki, 2008).
  • Reactions with Isothiazole Carbonitriles: It reacts with 3-bromoisothiazole-5-carbonitriles to produce various derivatives, demonstrating its reactivity in organic synthesis (Kalogirou & Koutentis, 2014).

Spectroscopy and Computational Studies

  • Vibrational Spectroscopy Analysis: 4-Morpholine carbonitrile, a related compound, has been extensively studied using FT-IR, FT-Raman spectroscopy, and quantum chemical methods, enhancing understanding of its molecular structure (Xavier & Raj, 2013).

Synthesis of Antitumor Agents

  • Antitumor Activity: Morpholinopyrimidine-5-carbonitriles, synthesized using morpholine-2-carbonitrile hydrochloride, have shown significant antitumor activity, marking its importance in medicinal chemistry (Helwa et al., 2020).

Development of New Heterocyclic Compounds

  • Formation of Oxazole-4-Carbonitriles: The compound has been used in the synthesis of 1,3-oxazole-4-carbonitriles, contributing to the expansion of heterocyclic chemistry (Chumachenko et al., 2014).

Application in Photochromic Materials

  • Synthesis of Photochromes: It has been used in the directed synthesis of spiro-fused diarylethenes, which exhibit photochromic properties, showcasing its utility in material science (Belikov et al., 2015).

Safety And Hazards

Morpholine-2-carbonitrile hydrochloride is classified as dangerous with hazard statements H301-H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective clothing .

properties

IUPAC Name

morpholine-2-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-2,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMOKRKDCILYHIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C#N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679083
Record name Morpholine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Morpholine-2-carbonitrile hydrochloride

CAS RN

1205751-07-0
Record name Morpholine-2-carbonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name morpholine-2-carbonitrile hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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